N-[2-(4-methoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to N-[2-(4-Methoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide, involves creating molecules with varying substituents to enhance gastrokinetic activity. For instance, derivatives with alkyl, phenoxyalkyl, and other groups at N-4 have shown potent in vivo activity for gastric emptying (Kato et al., 1992). Moreover, synthesis efforts have aimed to optimize the structure for improved activity and selectivity, comparing effects of chloro, fluoro, and trifluoromethyl groups (Kato et al., 1991).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray diffraction and computational methods like DFT calculations, provides insights into the geometrical parameters, electronic properties, and potential reactivity of the compound. Studies on similar molecules have revealed their crystallization patterns and the impact of various substituents on molecular geometry and properties (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and interactions of benzamide derivatives, including N-[2-(4-Methoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide, can be influenced by their molecular structure. The presence of specific functional groups affects their ability to undergo certain chemical reactions, such as amination and condensation processes essential for their synthesis and potential biological activity (Kalo et al., 1995).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are determined through experimental techniques such as X-ray crystallography, which provides detailed information on the crystal system and molecular arrangement (Yusof & Yamin, 2005).
Chemical Properties Analysis
The chemical properties of benzamide derivatives are influenced by their molecular structure, which dictates their reactivity, stability, and interactions with biological targets. The study of these properties involves examining the molecule's behavior in chemical reactions, its potential as a ligand in complex formation, and its interactions at the molecular level (Singh et al., 2000).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-morpholin-4-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-19-8-2-16(3-9-19)10-11-21-20(23)17-4-6-18(7-5-17)22-12-14-25-15-13-22/h2-9H,10-15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHWUNYUXQRFGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(morpholin-4-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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